(RS)-Carbocisteine

説明

特性

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022738 | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25390-17-4, 2387-59-9, 638-23-3 | |

| Record name | S-(Carboxymethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviscol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Cysteine, S-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 207 °C | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (RS)-Carbocisteine: Chemical Properties and Structure

This compound, also known as S-Carboxymethyl-DL-cysteine, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. This technical guide provides a comprehensive overview of its core chemical properties, structure, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a racemic mixture of S-Carboxymethyl-L-cysteine and S-Carboxymethyl-D-cysteine. The L-enantiomer, Carbocisteine, is the active form. The compound is a derivative of the amino acid cysteine.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(carboxymethylsulfanyl)propanoic acid | [3] |

| Synonyms | S-(Carboxymethyl)-DL-cysteine, Carbocysteine DL- | [1][3] |

| Molecular Formula | C5H9NO4S | [4][5][6] |

| Molecular Weight | 179.19 g/mol / 179.20 g/mol | [2][5][6] |

| Melting Point | 204 to 207 °C / 208-213 °C (decomposes) | [2][7] |

| Appearance | Colorless solid | [2] |

| Solubility | Soluble in cold water. Insoluble in DMSO. | [7][8] |

| XLogP3 | -3.1 | [4][6] |

| Topological Polar Surface Area | 126 Ų | [4][6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

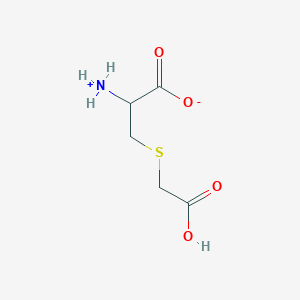

Chemical Structure

This compound is a thioether derivative of cysteine. The structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain containing a thioether linkage to a carboxymethyl group.[4] The presence of a chiral center at the alpha-carbon results in two enantiomers, (R)- and (S)-Carbocisteine. The commercial product is often the racemic mixture.

Caption: Chemical structure of this compound.

Experimental Protocols

A common method for the synthesis of Carbocisteine is through the alkylation of cysteine with chloroacetic acid.[2] The process generally involves the reaction of L-cysteine hydrochloride with monochloroacetic acid in an aqueous solution under alkaline conditions, followed by crystallization.[][10]

Protocol: One-Pot Synthesis [10]

-

Reaction Setup: In a suitable reactor, add purified water. While stirring, add L-cysteine hydrochloride monohydrate and monochloroacetic acid (molar ratio of approximately 1:1.0 to 1:1.1).[10]

-

Carboxymethylation: Stir the mixture until all solids are dissolved. The reaction proceeds via nucleophilic substitution where the thiol group of cysteine attacks the electrophilic carbon of chloroacetic acid.

-

Neutralization and Crystallization: After the reaction is complete, adjust the pH of the solution to approximately 3 with a base (e.g., NaOH) to facilitate the precipitation of the crude product.[]

-

Purification: The crude product is collected by filtration. Recrystallization from hot water can be performed to obtain the final purified product. This involves dissolving the crude solid in water at 50-60°C, adjusting the pH to dissolve it completely, treating with activated carbon for decolorization, filtering, and then adjusting the pH back to 2-3 to precipitate the pure carbocisteine.[11]

-

Drying: The purified crystals are washed with cold distilled water until free of chloride ions and then dried under vacuum.[]

Caption: General workflow for the synthesis of Carbocisteine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12]

This method is suitable for the determination of Carbocisteine in active pharmaceutical ingredients.

-

Chromatographic System:

-

Sample Preparation:

-

Validation Parameters: The method should be validated for system suitability, linearity, accuracy, precision, and robustness.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5]

This method is highly sensitive and selective for the quantification of Carbocisteine in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add an internal standard (e.g., rosiglitazone).[5]

-

Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

-

Vortex and centrifuge the sample.

-

Inject the supernatant into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Quantification: A calibration curve is constructed in the range of 50.0 to 6000.0 ng/mL.[5]

Mechanism of Action and Signaling Pathways

Carbocisteine's primary role as a mucolytic involves modulating the composition of mucus. It is believed to restore the equilibrium between sialomucins and fucomucins, likely through the intracellular stimulation of sialyl-transferase, an enzyme involved in glycoprotein synthesis.[4][13] This leads to the production of mucus with lower viscosity, facilitating its clearance from the respiratory tract.[4][14]

In addition to its mucoregulatory effects, Carbocisteine exhibits anti-inflammatory and antioxidant properties.[][13][15] There is evidence to suggest that it can suppress inflammatory signaling pathways.

-

Inhibition of NF-κB and MAPK Pathways: Carbocisteine may reduce lung inflammation by suppressing the NF-κB and ERK1/2 MAPK signaling pathways, which in turn decreases the production of pro-inflammatory cytokines like TNF-alpha.[4][13]

-

Reduction of ICAM-1 Expression: Carbocisteine has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[15] ICAM-1 is a receptor used by rhinoviruses to enter cells and is also involved in neutrophil recruitment to the lungs.[4][15]

Caption: Putative anti-inflammatory signaling pathways of Carbocisteine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbocisteine - Wikipedia [en.wikipedia.org]

- 3. S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carbocistein | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

- 8. selleckchem.com [selleckchem.com]

- 10. CN105418471A - Synthetic method of carbocisteine - Google Patents [patents.google.com]

- 11. CN106565565A - Preparation method of carbocisteine - Google Patents [patents.google.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. nbinno.com [nbinno.com]

- 14. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 15. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-Carbocisteine (CAS 638-23-3): A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (RS)-Carbocisteine, a widely used mucolytic agent. The following sections detail its fundamental characteristics, supported by experimental observations and structured data for ease of reference and comparison.

General and Structural Characteristics

This compound, also known as S-Carboxymethyl-L-cysteine, is a derivative of the amino acid cysteine. It functions by reducing the viscosity of mucus, which aids in its expectoration in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |

| CAS Number | 638-23-3 |

| Molecular Formula | C₅H₉NO₄S |

| Molecular Weight | 179.19 g/mol |

| Appearance | White crystalline powder or flakes |

| Odor | Odorless or with a slight characteristic odor |

| Taste | Slightly acidic |

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 2.1: Thermal and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 185-187 °C | |

| ~186 °C (with decomposition) | ||

| 200 °C (decomposes) | ||

| 204-207 °C | ||

| 205-207 °C | ||

| 208-213 °C (decomposes) | ||

| Boiling Point | 393.5 °C at 760 mmHg | |

| 417.3 ± 45.0 °C (Predicted) | ||

| Specific Optical Rotation [α] | -33.5° to -36.5° | |

| -31° (c=1, 10% NaH₂CO₃) |

Table 2.2: Solubility and Partitioning Behavior

| Property | Value | Conditions | Reference |

| Water Solubility | Very slightly soluble | ||

| Soluble in cold water | |||

| Slightly soluble in hot water | |||

| 1.6 g/L | |||

| ~0.16% | |||

| Ethanol Solubility | Practically insoluble | (95%) | |

| Acetone Solubility | Insoluble | ||

| DMSO Solubility | Soluble | ||

| Aqueous Acid/Base Solubility | Dissolves in dilute hydrochloric acid and sodium hydroxide solutions | ||

| logP (Octanol-Water Partition Coefficient) | -2.7 (Predicted by ALOGPS) | ||

| -4.24 | |||

| 0.204 (est) | |||

| pKa | 1.84 | ||

| 2.06 ± 0.10 (Predicted) |

Stability Profile

This compound is stable under normal temperatures and pressures. However, its stability in aqueous solutions is influenced by pH and temperature. Forced degradation studies have shown that degradation occurs under thermal stress, particularly at pH values between 5.0 and 7.0. One of the identified degradation products under thermal stress is 5-oxo-thiomorpholine-3-carboxylic acid, the lactam of carbocisteine. In the presence of oxidizing agents like hydrogen peroxide, it can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide. The stability of liquid formulations can be optimized by maintaining the pH between 6.5 and 7.25.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. Below are generalized methodologies for key experiments.

Melting Point Determination

-

Method: Capillary Melting Point Method.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: A small amount of the dried, powdered this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. The observation of decomposition is also noted.

Solubility Determination

-

Method: Shake-Flask Method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

-

Method: Potentiometric Titration.

-

Procedure: A known concentration of this compound is dissolved in water. The solution is then titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa values are determined from the resulting titration curve.

Visualizations

Mechanism of Action of this compound

The primary mucolytic action of this compound involves the modulation of bronchial secretions. It is believed to restore the normal balance of sialomucins and fucomucins,

S-Carboxymethyl-L-cysteine: A Comprehensive Technical Review of its Discovery, History, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, has a rich history spanning nearly eight decades. Initially explored for various biochemical applications, it has carved out a significant clinical niche as a mucoregulatory agent in the management of respiratory disorders characterized by mucus hypersecretion, such as chronic obstructive pulmonary disease (COPD) and bronchitis. This technical guide provides a comprehensive overview of the discovery and history of SCMC, detailing its synthesis and the evolution of our understanding of its multifaceted mechanisms of action. Beyond its effects on mucus viscosity and composition, SCMC exhibits significant antioxidant and anti-inflammatory properties. This document consolidates key experimental protocols, presents quantitative data from pivotal studies in structured tables, and visualizes the complex signaling pathways modulated by this therapeutic agent.

Discovery and History

S-Carboxymethyl-L-cysteine was first synthesized in the 1930s, with its clinical application as a mucoregulator in respiratory diseases beginning in the 1960s.[1] A French company, Joullie, is credited with its initial development and clinical application in 1961.[2] The primary synthesis route involves the alkylation of the thiol group of L-cysteine with chloroacetic acid in an alkaline environment. Over the years, various modifications to this fundamental process have been patented to improve purity and yield for pharmaceutical applications.

Chemical Synthesis

The synthesis of S-Carboxymethyl-L-cysteine is a well-established chemical process. The most common method involves the reaction of L-cysteine with monochloroacetic acid under alkaline conditions.

General Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in various patents and publications.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Monochloroacetic acid

-

Liquid ammonia or other suitable alkaline solution (e.g., sodium hydroxide)

-

Activated carbon

-

Refined hydrochloric acid

-

Deionized water

Procedure:

-

Preparation of L-cysteine solution: Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Alkylation Reaction: Under a nitrogen atmosphere, add a solution of monochloroacetic acid to the L-cysteine solution. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the controlled addition of an alkaline solution, such as liquid ammonia or sodium hydroxide. The reaction is typically carried out at a controlled temperature, for example, 60°C for approximately 4 hours.[3]

-

Decolorization and Filtration: After the reaction is complete, the solution is decolorized with activated carbon and then filtered to remove the carbon and any other solid impurities.

-

Precipitation: The filtrate is acidified with refined hydrochloric acid to a pH corresponding to the isoelectric point of S-Carboxymethyl-L-cysteine (approximately pH 2.5-3.0) to precipitate the product.

-

Isolation and Drying: The precipitated S-Carboxymethyl-L-cysteine is collected by filtration, washed with deionized water, and dried under vacuum to yield the final product.

Mechanism of Action

The therapeutic effects of S-Carboxymethyl-L-cysteine are attributed to a combination of mucoregulatory, antioxidant, and anti-inflammatory activities. Unlike classic mucolytics such as N-acetylcysteine, which cleave disulfide bonds in mucus glycoproteins, SCMC's primary mechanism is believed to be "mucoregulatory."

Mucoregulatory Effects

SCMC is thought to restore the normal composition of mucus by modulating the activity of sialyltransferases, enzymes involved in the synthesis of sialomucins. This leads to an increase in the ratio of sialomucins to fucomucins, which in turn reduces the viscosity of mucus. Furthermore, SCMC has been shown to reduce the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases.

Experimental Protocol: Evaluation of Mucus Production in Rat Trachea Explants

This protocol is based on studies investigating the effect of SCMC on mucus secretion.

Objective: To quantify the effect of S-Carboxymethyl-L-cysteine on mucus glycoprotein production in an ex vivo model.

Materials:

-

Tracheas from male Wistar rats

-

Culture medium (e.g., RPMI 1640) supplemented with antibiotics

-

[³H]-glucosamine (radiolabel for newly synthesized glycoproteins)

-

S-Carboxymethyl-L-cysteine solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Explant Preparation: Male Wistar rats are sacrificed, and their tracheas are aseptically removed and placed in ice-cold culture medium. The tracheas are then cut into small rings.

-

Incubation: The tracheal rings are placed in individual wells of a culture plate containing fresh medium. S-Carboxymethyl-L-cysteine is added to the treatment groups at desired concentrations, while the control group receives the vehicle.

-

Radiolabeling: [³H]-glucosamine is added to each well to label newly synthesized mucus glycoproteins. The explants are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: At the end of the incubation period, the culture medium is collected to measure the secreted radiolabeled glycoproteins. The tracheal tissues are also harvested to determine the amount of incorporated radiolabel.

-

Quantification: The radioactivity in the culture medium and tissue homogenates is measured using a scintillation counter. The amount of mucus production is expressed as the percentage of total radiolabel incorporated that is secreted into the medium. A significant reduction in radiolabeled material in the medium of the SCMC-treated groups compared to the control group indicates an inhibitory effect on mucus production.[4]

Anti-inflammatory and Antioxidant Mechanisms

SCMC has been shown to possess both antioxidant and anti-inflammatory properties, which contribute to its therapeutic efficacy in chronic inflammatory airway diseases.

Antioxidant Activity: The antioxidant effect of SCMC is attributed to its ability to scavenge free radicals. This has been demonstrated in various in vitro assays.

Experimental Protocol: DPPH Free Radical Scavenging Assay

Objective: To assess the in vitro antioxidant capacity of S-Carboxymethyl-L-cysteine.

Materials:

-

S-Carboxymethyl-L-cysteine

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: A stock solution of S-Carboxymethyl-L-cysteine is prepared in a suitable solvent (e.g., water or a buffer). Serial dilutions are made to obtain a range of concentrations. A stock solution of DPPH in methanol is also prepared.

-

Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the SCMC solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of SCMC indicates its radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the SCMC sample. The results can be expressed as the IC₅₀ value, which is the concentration of SCMC required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: SCMC has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK)1/2 Mitogen-activated protein kinase (MAPK) pathways.[5]

Experimental Protocol: Western Blot Analysis of NF-κB Activation

Objective: To determine the effect of S-Carboxymethyl-L-cysteine on the activation of the NF-κB signaling pathway in cultured cells.

Materials:

-

Human alveolar epithelial cells (A549 cell line)

-

Cell culture medium and supplements

-

Tumor necrosis factor-alpha (TNF-α) to induce inflammation

-

S-Carboxymethyl-L-cysteine

-

Lysis buffer

-

Primary antibodies against phospho-NF-κB p65 and total NF-κB p65

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment: A549 cells are cultured to a suitable confluency. The cells are then pre-treated with various concentrations of SCMC for a specified period (e.g., 24 hours) before being stimulated with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.

-

Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) form of the NF-κB p65 subunit and total p65. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated p65 to total p65 in SCMC-treated cells compared to TNF-α stimulated cells alone would indicate inhibition of NF-κB activation.[5]

Quantitative Data Summary

The clinical efficacy of S-Carboxymethyl-L-cysteine has been evaluated in numerous studies, particularly in patients with chronic bronchitis and COPD.

| Study Reference | Patient Population | Dosage | Duration | Key Quantitative Outcomes |

| Edwards et al. 1976 | Chronic Bronchitis | 2.25 g to 3.00 g daily | Short-term | Significant reduction in sputum viscosity as early as 4 days.[1] |

| Puchelle et al. 1978 | Chronic Bronchitis | 3 g/24h | 2 weeks | Significant clinical improvement; significant increase in the viscosity of expectorations.[6] |

| Braga et al. 1989 | Chronic Bronchitis | 4.5 g daily | 5 days | Significant reductions in sputum viscosity and elasticity.[1] |

| Sueyoshi et al. 2004 | SO₂-induced airway injury in rats | 250 mg/kg, twice daily | 24 days | Significant decrease in Alcian blue/periodic acid-Schiff-positive cells and MUC5AC protein expression.[7] |

| Zheng et al. 2008 | COPD | Not specified | Not specified | Reduced rate of acute exacerbations and improved quality of life.[5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways modulated by S-Carboxymethyl-L-cysteine.

Experimental Workflow Diagrams

Caption: Experimental workflows for the synthesis and evaluation of S-Carboxymethyl-L-cysteine.

Signaling Pathway Diagrams

Caption: Signaling pathways modulated by S-Carboxymethyl-L-cysteine in inflammation.

Conclusion

S-Carboxymethyl-L-cysteine is a well-established therapeutic agent with a long history of use in respiratory medicine. Its primary mucoregulatory function, which distinguishes it from classic mucolytics, is complemented by significant antioxidant and anti-inflammatory properties. The inhibition of pro-inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, and the modulation of mucin gene expression are key to its therapeutic effects. This comprehensive technical guide provides researchers and drug development professionals with a detailed overview of the discovery, synthesis, and multifaceted mechanisms of action of S-Carboxymethyl-L-cysteine, supported by experimental protocols and quantitative data. Further research into the precise molecular interactions of SCMC within these signaling cascades will continue to refine our understanding and potentially broaden its therapeutic applications.

References

- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof - Google Patents [patents.google.com]

- 3. Oral N-acetylcysteine or S-carboxymethylcysteine inhibit cigarette smoke-induced hypersecretion of mucus in rat larynx and trachea in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the mucoregulator S-carboxy-methyl-cysteine in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced airway inflammation and remodeling in parallel with mucin 5AC protein expression decreased by s-carboxymethylcysteine, a mucoregulant, in the airways of rats exposed to sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-Carbocisteine vs. L-Carbocisteine: An In-Depth Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders, exists as a racemic mixture, (RS)-Carbocisteine, and as the single enantiomer, L-Carbocisteine. While both forms are available for clinical use in various regions, their comparative efficacy and mechanisms of action at the cellular and molecular level are of significant interest to the research community. This technical guide provides a comprehensive overview of the available in vitro data for both this compound and L-Carbocisteine, focusing on their core pharmacological activities: mucoregulation, anti-inflammatory effects, and antioxidant properties. This document aims to equip researchers with the necessary information to make informed decisions when selecting the appropriate compound for their in vitro studies. Although direct comparative studies are limited, this guide synthesizes the existing literature to highlight the known activities of each form and provides detailed experimental protocols for their investigation.

Core Pharmacological Activities: In Vitro Evidence

The primary therapeutic benefits of carbocisteine in respiratory diseases are attributed to its effects on mucus viscosity, inflammation, and oxidative stress. The majority of in vitro research has been conducted on L-Carbocisteine or "carbocisteine" without specifying the isomeric form. It is widely postulated that the L-enantiomer is the biologically active form, though a comprehensive head-to-head comparison with the racemic mixture in various in vitro assays is not extensively documented in publicly available literature.

Mucoregulatory Effects

Carbocisteine's mucoregulatory action is a key aspect of its therapeutic profile. In vitro studies have demonstrated its ability to modulate mucin production and the composition of airway mucus.

Table 1: Summary of In Vitro Mucoregulatory Effects of L-Carbocisteine

| Parameter Measured | Cell Line | Treatment/Inducer | Concentration of L-Carbocisteine | Key Findings |

| MUC5AC mRNA Expression | NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | Reduced HNE-induced MUC5AC mRNA expression.[1] |

| MUC5AC Protein Secretion | NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | Reduced HNE-induced MUC5AC protein secretion.[1] |

| Mucus Viscosity | MUC5AC Fusion Protein | TNF-α | Not specified | Inhibited TNF-α-induced increases in viscosity.[2] |

| Fucosylated and Sialylated Sugar Chains | MUC5AC Fusion Protein | TNF-α | Not specified | Normalized the balance of fucose and sialic acid content.[2] |

Anti-inflammatory Activity

Carbocisteine exhibits significant anti-inflammatory properties in various in vitro models of respiratory inflammation. These effects are primarily mediated through the modulation of pro-inflammatory cytokines and key signaling pathways.

Table 2: Summary of In Vitro Anti-inflammatory Effects of Carbocisteine

| Parameter Measured | Cell Line | Treatment/Inducer | Concentration of Carbocisteine | Key Findings |

| IL-6 and IL-8 Release | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent suppression of TNF-α-induced IL-6 and IL-8 release.[3] |

| IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA Expression | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression of multiple pro-inflammatory cytokines and chemokines.[3] |

| NF-κB p65 Phosphorylation | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Significantly decreased TNF-α-induced phosphorylation of NF-κB p65.[3] |

| ERK1/2 MAPK Phosphorylation | A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Significantly decreased TNF-α-induced phosphorylation of ERK1/2 MAPK.[3] |

| ICAM-1 Expression | Human Tracheal Epithelial Cells | Rhinovirus 14 | Not specified | Reduced rhinovirus-induced ICAM-1 expression.[4] |

| Pro-inflammatory Cytokine Release | Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced RSV-induced release of pro-inflammatory cytokines.[5][6] |

Antioxidant Activity

The antioxidant effects of carbocisteine contribute to its protective role in the airways, where oxidative stress is a key pathological feature of many respiratory diseases.

Table 3: Summary of In Vitro Antioxidant Effects of Carbocisteine

| Parameter Measured | System | Oxidative Stressor | Concentration of Carbocisteine | Key Findings |

| Scavenging of Reactive Oxygen Species (ROS) | Cell-free | H₂O₂, HOCl, OH•, ONOO⁻ | Not specified | Directly scavenged various reactive oxygen species.[7] |

| ROS Generation | Rat Neutrophils | Not specified | Not specified | Inhibited ROS generation from neutrophils.[7] |

| Intracellular Oxidative Stress | NCI-H292 | IL-1β | Not specified | Inhibited intracellular oxidative stress.[7] |

| Cell Damage | Human Tracheal Epithelial Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Inhibited H₂O₂-induced cell damage via activation of Akt phosphorylation.[4] |

| ROS Production | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Reduced CSE-induced ROS production.[8] |

| Glutathione (GSH) Levels | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Increased intracellular GSH levels.[8] |

| Nrf2 and HO-1 Expression | 16-HBE | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Increased nuclear expression of Nrf2 and HO-1.[8] |

Signaling Pathways

Carbocisteine's anti-inflammatory effects are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

Caption: L-Carbocisteine inhibits TNF-α-induced inflammation by suppressing the NF-κB and ERK1/2 MAPK pathways.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of Anti-inflammatory Activity

Objective: To determine the effect of this compound and L-Carbocisteine on the production of pro-inflammatory cytokines in respiratory epithelial cells.

Experimental Workflow:

Caption: Workflow for assessing the anti-inflammatory effects of carbocisteine on respiratory epithelial cells.

Detailed Methodology:

-

Cell Culture: Culture human alveolar adenocarcinoma (A549) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed A549 cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of this compound and L-Carbocisteine in sterile PBS.

-

Pre-treat the cells with various concentrations of each carbocisteine form (e.g., 10, 100, 1000 µM) for 24 hours.

-

Following pre-treatment, add TNF-α (e.g., 10 ng/mL) to the wells to induce an inflammatory response and incubate for an additional 24 hours.

-

-

ELISA: Collect the cell culture supernatants and measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits, following the manufacturer's instructions.

-

qRT-PCR:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR using specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.

-

Assessment of Antioxidant Activity

Objective: To evaluate and compare the ability of this compound and L-Carbocisteine to mitigate oxidative stress in respiratory epithelial cells.

Experimental Workflow:

Caption: Workflow for assessing the antioxidant properties of carbocisteine in vitro.

Detailed Methodology:

-

Cell Culture: Culture human bronchial epithelial (16-HBE) cells in a suitable medium.

-

Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Treatment:

-

Treat the cells with this compound or L-Carbocisteine at a desired concentration (e.g., 100 µM) for 24 hours.

-

Induce oxidative stress by exposing the cells to a freshly prepared cigarette smoke extract (CSE) or a specific concentration of hydrogen peroxide (H₂O₂) for a predetermined time.

-

-

Intracellular ROS Measurement:

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader.

-

-

GSH Measurement: Measure the total intracellular glutathione (GSH) levels using a commercially available colorimetric assay kit according to the manufacturer's protocol.

-

Cell Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm, which is proportional to the number of viable cells.

-

Conclusion and Future Directions

The available in vitro evidence strongly supports the role of L-Carbocisteine as a potent mucoregulatory, anti-inflammatory, and antioxidant agent. Its mechanisms of action involve the modulation of mucin gene expression, suppression of pro-inflammatory cytokine production, and inhibition of the NF-κB and MAPK signaling pathways.

A significant knowledge gap remains regarding the in vitro activity of this compound in direct comparison to the L-enantiomer. While some sources suggest the D-enantiomer is inactive, robust, publicly accessible data to substantiate this claim across a range of in vitro assays is lacking.

For researchers in drug development and respiratory disease, future in vitro studies should prioritize a head-to-head comparison of this compound and L-Carbocisteine to definitively elucidate any stereospecific differences in their pharmacological activities. Such studies will be invaluable in understanding the relative contributions of each enantiomer to the overall therapeutic effect of the racemic mixture and will guide the rational design of future respiratory therapies.

References

- 1. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative cytoprotective effects of carbocysteine and fluticasone propionate in cigarette smoke extract-stimulated bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Carbocisteine: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of carbocisteine, a mucolytic agent widely used in the management of respiratory disorders. This document synthesizes key data from various in vivo studies, detailing the experimental methodologies employed and visualizing the critical metabolic and signaling pathways involved.

Quantitative Pharmacokinetic Profile of Carbocisteine

Carbocisteine is rapidly absorbed following oral administration, with its pharmacokinetic profile being largely linear and not showing accumulation after multiple doses.[1][2] The bioavailability of carbocisteine is generally low, estimated to be less than 10% of the administered dose, which is likely attributable to significant first-pass metabolism in the liver.[3] Bioequivalence has been demonstrated across various oral formulations, including capsules, granules, tablets, and syrups.[1][2][4]

Below are tables summarizing the key pharmacokinetic parameters of carbocisteine from single and multiple-dose studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

| Dosage (mg) | Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | Study Reference |

| 750 | Capsules | 8.2 | 3.0 | - | - | [5] |

| 750 | Capsules | Point Estimate: 0.999 (Ratio of geometric means) | - | Point Estimate: 1.057 (Ratio of geometric means) | - | [6][7] |

| 1000 | Granules/Suspension | ~13.0 | - | - | - | [5] |

| 1000 | Tablets | 5.6 ± 1.4 | 2.2 ± 0.8 | 20.1 ± 4.3 (AUC0-t) | 1.5 ± 0.1 | [8][9] |

| 1500 | - | 10.8 - 13.9 | 1-2 | - | 1.33 | [8][10] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

| Dosage Regimen | Cmax (µg/mL) | Css(av) (µg/mL) | Accumulation | Study Reference |

| 3 x 750 mg/day (2250 mg/day) | 1.29 - 5.22 | 1.30 - 3.50 | No | [11][12] |

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.

Bioequivalence Study of Two Carbocisteine Capsule Formulations

-

Study Design: An open-label, randomized, two-sequence, two-period crossover study with a one-week washout period between treatments.[6][7]

-

Dosing: A single 750 mg dose of each carbocisteine capsule formulation was administered.[6][7]

-

Sampling: Plasma samples were collected over a 12-hour period.[6][7]

-

Analytical Method: High-Performance Liquid Chromatography coupled to Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[6][7]

-

Sample Preparation: Specific details on the sample preparation were not provided in the abstract.

-

Instrumentation: HPLC system coupled with an ESI-MS detector.

-

Quantification: Pharmacokinetic parameters were compared using a multiplicative statistical model for concentration-dependent parameters and an additive approach for time-related parameters.[6][7]

-

Bioequivalence Study of Carbocisteine Tablet Formulations

-

Study Design: A randomized, two-way crossover study with a 1-week washout period.[8][9]

-

Dosing: A single 1000 mg dose of test and reference tablets was administered.[8][9]

-

Sampling: Blood samples were collected for a period of 10 hours.[8][9]

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[8][9]

-

Sample Preparation: 20 µL of the clear supernatant after vortexing and centrifugation at 15,000 rpm for 4 minutes was directly injected into the LC/MS/MS system.[8]

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

-

Quantification: The lower limit of quantitation was 0.1 µg/mL using a 0.2 mL plasma sample. The method demonstrated linearity within the range of 0.1 to 20.0 µg/mL.[8]

-

Quantification of Carbocisteine in Human Plasma by LC-MS/MS

-

Objective: To develop and validate a sensitive and selective LC-MS/MS method for carbocisteine quantification.[13][14]

-

Sample Preparation: Protein precipitation was used as the extraction method. An aliquot of 200 µL of plasma was mixed with 25 µL of the internal standard (rosiglitazone) and vortexed. Then, 700 µL of methanol was added, and the mixture was vortexed again. After centrifugation at 15,000 rpm for 5 minutes at 10°C, 250 µL of the supernatant was diluted with 250 µL of a dilution buffer and transferred for analysis.[13]

-

Chromatography:

-

Mass Spectrometry:

Metabolic and Signaling Pathways

The in vivo effects of carbocisteine are not only a result of its direct mucolytic properties but also its complex metabolism and its influence on key cellular signaling pathways.

Metabolic Pathway of Carbocisteine

Carbocisteine undergoes extensive metabolism primarily through three main pathways: acetylation, decarboxylation, and sulfoxidation, leading to the formation of inactive derivatives.[1][4][15] A significant feature of carbocisteine metabolism is the genetic polymorphism in sulfoxidation capacity, which leads to considerable inter-individual variability in its metabolism and clinical response.[1][4][15] Individuals with less efficient sulfoxidation may have increased exposure to the parent compound.[15]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of carbocisteine.

Anti-Inflammatory Signaling Pathways of Carbocisteine

Beyond its mucolytic effects, carbocisteine exhibits anti-inflammatory properties by modulating key signaling pathways. There is evidence that carbocisteine suppresses the NF-κB and ERK1/2 MAPK signaling pathways, which are crucial in the inflammatory response.[1][16] Furthermore, carbocisteine has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response.[17]

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and bioavailability of carbocisteine. The compiled quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways offer a valuable resource for researchers, scientists, and drug development professionals. The low bioavailability and high inter-individual metabolic variability due to genetic polymorphism are critical factors to consider in the clinical application and further development of carbocisteine-based therapies. Its influence on key anti-inflammatory and antioxidant signaling pathways underscores its multifaceted mechanism of action beyond simple mucolysis.

References

- 1. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbocisteine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. jarcet.com [jarcet.com]

- 9. researchgate.net [researchgate.net]

- 10. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]

- 17. atsjournals.org [atsjournals.org]

(RS)-Carbocisteine solubility in different laboratory solvents

An In-Depth Technical Guide to the Solubility of (RS)-Carbocisteine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as (RS)-2-Amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Its efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile of this compound

This compound is a crystalline powder characterized by its amphoteric nature, containing both acidic carboxylic acid groups and a basic amino group. This structure dictates its solubility behavior, showing limited solubility in neutral aqueous and organic solvents but enhanced solubility in acidic and alkaline conditions.

Quantitative Solubility Data

The quantitative solubility of this compound in various laboratory solvents is summarized in the table below. The data is compiled from various pharmacopeial monographs and scientific literature. It is important to note that precise quantitative data in many organic solvents is sparse, with most sources providing qualitative descriptors.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Qualitative Description | Citation(s) |

| Water | H₂O | 1.6 | Not Specified | Very slightly soluble | [1][2] |

| Ethanol (95%) | C₂H₅OH | - | Not Specified | Practically insoluble | [3] |

| Acetone | C₃H₆O | - | Not Specified | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | < 1.0 | Not Specified | Insoluble or slightly soluble | |

| Dilute Hydrochloric Acid | HCl (aq) | - | Not Specified | Soluble | [3] |

| Dilute Sodium Hydroxide | NaOH (aq) | - | Not Specified | Soluble | [3] |

Note: The lack of specific temperature conditions for much of the available data is a significant limitation. Solubility is temperature-dependent, and these values should be considered as approximations at standard laboratory conditions (approx. 20-25 °C).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for pharmaceutical development. The following are detailed methodologies for commonly cited experiments for determining the solubility of a solid active pharmaceutical ingredient (API) like this compound.

Equilibrium Shake-Flask Method

This is the gold-standard method recommended by regulatory bodies such as the International Council for Harmonisation (ICH) for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent of interest

-

Conical flasks or glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of conical flasks. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or g/L.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method and is suitable for non-volatile solutes.

Objective: To determine the solubility of a compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

-

This compound powder

-

Selected solvent of interest

-

Conical flask or beaker

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus

-

Pre-weighed evaporating dish or watch glass

-

Drying oven

-

Analytical balance

-

Dessicator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in steps 1-3 of the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Aliquot Transfer: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation:

-

Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

-

Solubility = Weight of solute / Volume of aliquot taken

-

The result is typically expressed in g/mL or a similar unit.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is highly dependent on the pH of the solvent system, exhibiting poor solubility in neutral aqueous solutions and most common organic solvents, but good solubility in dilute acidic and alkaline solutions. This guide provides the currently available quantitative and qualitative solubility data and outlines the standard experimental protocols for its determination. For drug development professionals, a thorough understanding of these solubility characteristics and the methods to quantify them is essential for successful formulation design, ensuring optimal delivery and bioavailability of this important mucolytic agent. Further research providing temperature-dependent quantitative solubility data in a broader range of organic solvents would be a valuable addition to the field.

References

In Vitro Stability of (RS)-Carbocisteine in Cell Culture Media: A Technical Guide

Introduction

(RS)-Carbocisteine, a mucolytic agent with established antioxidant and anti-inflammatory properties, is increasingly utilized in in vitro studies to investigate its therapeutic potential across various disease models.[][2][3] However, the stability of carbocisteine in the complex milieu of cell culture media is a critical yet often overlooked factor that can significantly impact the reproducibility and interpretation of experimental results. This technical guide provides an in-depth overview of the known stability profile of this compound, its degradation pathways, and recommended experimental protocols for assessing its stability in a cell culture setting. Understanding these parameters is essential for researchers, scientists, and drug development professionals to ensure accurate and reliable in vitro data.

This compound Degradation Profile

The chemical stability of carbocisteine is influenced by several factors, with pH and temperature being the most significant.[4][5] Forced degradation studies, primarily conducted on pharmaceutical formulations, have identified the primary degradation products and pathways, which are presumed to be relevant in the context of cell culture media.

Key Degradation Products

The main degradation products of carbocisteine identified under stress conditions are:

-

5-oxo-thiomorpholine-3-carboxylic acid (Lactam of Carbocisteine): This is a major degradation product formed under thermal stress, particularly in the pH range of 5.0-7.0.[6]

-

S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine Sulphoxide): This product is primarily generated under oxidative conditions.[6]

Metabolic Pathways

In vivo, carbocisteine is metabolized through acetylation, decarboxylation, and sulfoxidation.[][7] While the full extent of cellular metabolism in vitro is not well-documented, the formation of carbocisteine sulfoxide in the presence of cells and oxidative stress is a plausible pathway.

Quantitative Data on Carbocisteine Stability

While specific quantitative data on the stability of carbocisteine in commonly used cell culture media such as DMEM or RPMI-1640 is not extensively available in the literature, data from studies on aqueous solutions and pharmaceutical syrups provide valuable insights into the factors affecting its stability. The stability is highly dependent on the specific conditions of the experiment.

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

| Parameter | Condition | Effect on Stability | Reference(s) |

| pH | pH 5.0 - 7.0 | Increased degradation, formation of lactam. | [6] |

| pH ~7.0 | Improved stability compared to more acidic conditions. | [8] | |

| pH > 7.0 | Rapid degradation. | [5] | |

| Temperature | 60°C - 80°C | Accelerated degradation. | [6] |

| Oxidizing Agents | Presence of H₂O₂ | Formation of carbocisteine sulfoxide. | [6] |

| Light | Exposure to light | No significant influence on stability. | [5] |

Experimental Protocols

To ensure the validity of in vitro studies involving carbocisteine, it is crucial to determine its stability under the specific experimental conditions used. The following are detailed methodologies for key experiments to assess carbocisteine stability in cell culture media.

Protocol for Assessing Carbocisteine Stability in Cell Culture Media

This protocol outlines a method to determine the concentration of carbocisteine over time in a chosen cell culture medium at standard incubation conditions.

Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined period.

Materials:

-

This compound powder

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the cell line.

-

Sterile, conical tubes (15 mL or 50 mL)

-

Incubator (37°C, 5% CO₂)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.

-

Validated analytical column (e.g., C18 or mixed-mode)

-

Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)[6][9]

-

Reagents for sample preparation (e.g., protein precipitation agents like methanol or acetonitrile if working with cell lysates, though not required for media-only stability).

Methodology:

-

Preparation of Carbocisteine Stock Solution: Prepare a concentrated stock solution of carbocisteine in a suitable solvent (e.g., purified water with pH adjustment using NaOH to around 7.0 for improved stability).[8]

-

Spiking of Cell Culture Media: Spike the pre-warmed cell culture medium with the carbocisteine stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

-

Incubation: Aliquot the carbocisteine-spiked media into sterile conical tubes. Place the tubes in a 37°C, 5% CO₂ incubator.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

-

Sample Preparation:

-

For media-only stability, the sample can often be directly injected or diluted with the mobile phase before injection.

-

If cells were present, centrifuge the sample to pellet cells and debris. The supernatant is the sample to be analyzed.

-

-

Analytical Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of carbocisteine. A detailed example of an HPLC method is provided below.

HPLC Method for Quantification of Carbocisteine

This is an example of an HPLC method adapted from published literature.[6][9]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of water and acetonitrile (95:5 v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Standard Curve: Prepare a standard curve of carbocisteine in the same cell culture medium (at time 0) to account for matrix effects. The linear range should encompass the expected concentrations in the stability study.

Visualizations

The following diagrams illustrate the experimental workflow for assessing carbocisteine stability and the known degradation pathways.

Caption: Experimental workflow for assessing the in vitro stability of carbocisteine.

Caption: Known degradation pathways of this compound.

Conclusion and Recommendations

The stability of this compound in cell culture media is a critical parameter that requires careful consideration for the design and interpretation of in vitro experiments. Based on the available data, carbocisteine is susceptible to degradation, particularly under conditions of thermal and oxidative stress and at non-neutral pH.

Key Recommendations for Researchers:

-

Empirical Stability Testing: Always determine the stability of carbocisteine in the specific cell culture medium and under the exact conditions of your experiment.

-

pH Control: When preparing stock solutions, adjust the pH to approximately 7.0 to enhance stability.

-

Fresh Preparation: Prepare carbocisteine-containing media fresh for each experiment, or if used over several days, understand its degradation rate to adjust dosing accordingly.

-

Consider Metabolites: Be aware that in the presence of cells, both degradation products and active metabolites may be present and could influence the experimental outcome.

-

Accurate Quantification: Utilize a validated analytical method, such as HPLC or LC-MS/MS, for accurate quantification of carbocisteine.

By following these guidelines, researchers can improve the reliability and reproducibility of their in vitro studies with this compound.

References

- 2. researchgate.net [researchgate.net]

- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]

- 8. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (RS)-Carbocisteine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (RS)-Carbocisteine in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and has been validated for accuracy, precision, and linearity over a clinically relevant concentration range. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and other research applications requiring precise measurement of Carbocisteine in a biological matrix.

Introduction

This compound, chemically known as (R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Accurate determination of Carbocisteine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. While older methods like HPLC with UV detection exist, they often lack the sensitivity and selectivity required for modern bioanalytical standards.[1][2] LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and speed of analysis.[3] This document provides a comprehensive protocol for the quantification of Carbocisteine in human plasma using LC-MS/MS, adaptable for high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Figure 1: Experimental workflow for Carbocisteine quantification.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound (Purity ≥98%) | Reference Standard | e.g., Micro Labs Limited[1] |

| Rosiglitazone or Carbocisteine-¹³C₃ | Internal Standard | e.g., Neucon Pharma Pvt. Ltd.[1] |

| Methanol | HPLC Grade | e.g., J.T. Baker[1] |

| Formic Acid | LC-MS Grade | e.g., Sigma Aldrich[1] |

| Water | Milli-Q or equivalent | Millipore System[1] |

| Human Plasma (with Heparin or K2EDTA) | Blank Matrix | Sourced ethically |

Protocols

Preparation of Stock and Working Solutions

-

Carbocisteine Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the Carbocisteine reference standard in methanol to achieve a final concentration of 1.0 mg/mL.[1]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Rosiglitazone or Carbocisteine-¹³C₃) in a suitable solvent (e.g., methanol) at a concentration of 1.0 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Carbocisteine stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards and quality controls (QCs).[1]

Preparation of Calibration Curve and Quality Control Standards

-

Spike blank human plasma with the Carbocisteine working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the plasma volume.

-

A typical calibration curve range is 50.0 ng/mL to 6000.0 ng/mL.[1][4]

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., LQC, MQC, HQC).[1]

Sample Preparation (Protein Precipitation)

-

Pipette a 200 µL aliquot of a plasma sample (blank, calibration standard, QC, or unknown) into a 2-mL microcentrifuge tube.[1]

-

Add 25 µL of the internal standard working solution and vortex for 20-30 seconds.[1]

-

Add 700 µL of methanol, and vortex for 5 minutes to precipitate proteins.[1]

-

Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.[1]

-

Transfer 250 µL of the resulting supernatant to a clean tube or HPLC vial.[1]

-

Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[1]

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis. These are based on a validated method and may be adapted for other equivalent instrumentation.[1][4]

Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Shimadzu (LC-20AD pumps, SIL-HTc autosampler) or equivalent[1] |

| Column | Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[1][4] |

| Mobile Phase | Methanol : 0.5% Formic Acid in Water (40:60, v/v)[1][4] |

| Flow Rate | 500 µL/min[1][4] |

| Injection Volume | 5 µL[1][4] |

| Column Temperature | 40°C[1][4] |

| Autosampler Temp. | 10°C[1] |

| Total Run Time | ~4.5 minutes[1][4] |

Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Positive Ion Electrospray (ESI+)[1][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: 180.0 > 89.0[1][2][5] Rosiglitazone (IS): 238.1 > 135.1[1][2][5] |

| Ion Spray Voltage | 5500 V |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters from a representative method are summarized below.

Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 50.0 ng/mL - 6000.0 ng/mL[1][4] |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL[1] |

Precision and Accuracy

| QC Level | Within-Run Precision (%CV) | Within-Run Accuracy (% Nominal) |

| LLOQ | 3.62% | 96.26% |

| Low QC | 2.50% | 100.51% |

| Medium QC | 1.70% | 99.30% |